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Compound of Interest

Compound Name:
2-(7-fluoro-1H-indol-3-yl)-2-

oxoacetic acid

CAS No.: 1082892-91-8

Cat. No.: B3345673

Get Quote

Compound: 2-(7-fluoro-1H-indol-3-yl)-2-oxoacetic acid CAS: 1082892-91-8

(Generic/Related) Molecular Weight: ~207.16 g/mol Target Class: Viral Entry Inhibitors (gp120)

/ Microtubule Destabilizers

Executive Summary & Mechanism of Action
The 7-fluoroindole-3-glyoxyl moiety acts as a critical "anchor" domain in drug design. The

glyoxal bridge (2-oxoacetic acid) allows for the attachment of diverse piperazine or heterocyclic

amines, while the indole core engages in

-stacking interactions with target proteins. The 7-fluoro substitution is strategically employed to
block metabolic oxidation at the C7 position, enhancing the pharmacokinetic half-life of the final
inhibitor.

Mechanistic Pathways[1][2]
Path A (Antiviral): The derivative binds to the HIV-1 envelope glycoprotein gp120, locking it

into a conformation that prevents CD4 receptor binding and subsequent viral entry.
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Path B (Antineoplastic): The derivative binds to the colchicine site of tubulin, inhibiting

polymerization and inducing mitotic arrest (G2/M phase block).
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Caption: Dual-pathway mechanism where the glyoxylate scaffold serves as the precursor for

both viral entry inhibitors and antimitotic agents.

Protocol A: HIV-1 Entry Inhibition Assay
(Pseudovirus)
Context: This is the industry-standard assay for evaluating indole-3-glyoxamide derivatives

(BMS-class inhibitors). The acid scaffold itself serves as a negative control to quantify the

potency gained by amidation.

Materials
Cell Line: TZM-bl cells (HeLa derivative expressing CD4, CCR5, and CXCR4; contains Tat-

inducible Luciferase reporter).

Virus: HIV-1 Pseudovirus (e.g., pNL4-3 backbone with Env-deficiency, cotransfected with

gp160 plasmid).

Reagent: Bright-Glo™ Luciferase Assay System (Promega).
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Compound: 2-(7-fluoro-1H-indol-3-yl)-2-oxoacetic acid (dissolved in DMSO to 10 mM

stock).

Step-by-Step Procedure
Cell Seeding:

Seed TZM-bl cells at

cells/well in a 96-well white-walled plate.

Incubate for 24 hours at 37°C, 5% CO

.

Compound Preparation:

Prepare a serial dilution of the test compound (and derivatives) in culture media.

Range: 7-point dilution series (e.g., 10

M to 0.01 nM).

Control: Include pure DMSO (Vehicle) and a known entry inhibitor (e.g., BMS-626529) as

a positive control.

Infection:

Remove culture media from cells.

Add 50

L of diluted compound to respective wells.

Immediately add 50

L of HIV-1 pseudovirus (optimized MOI, typically yielding ~50,000 RLU in controls).

Note: Pre-incubating the virus with the compound for 1 hour prior to adding to cells can

distinguish direct viral inactivation from cellular receptor blockade.
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Incubation:

Incubate plates for 48 hours at 37°C.

Readout:

Add 100

L of Bright-Glo™ reagent to each well.

Incubate for 2 minutes at room temperature to lyse cells.

Measure luminescence using a microplate luminometer.

Data Analysis
Calculate the percent inhibition relative to the Virus-Only control:

Expected Result: The free acid (scaffold) typically shows weak activity (IC

> 10

M). High potency (IC

< 100 nM) is expected only after derivatization with piperazine/heterocycles.

Protocol B: Tubulin-Targeted Antiproliferative Assay
Context: Indole-3-glyoxylates are potent tubulin inhibitors. This assay screens for cytotoxicity

and specific mitotic arrest.

Materials
Cell Line: HeLa (Cervical cancer) or Jurkat (T-cell leukemia).

Reagent: CellTiter-Glo® (ATP quantification) or MTT dye.

Reference: Colchicine or Paclitaxel.

Step-by-Step Procedure
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Seeding:

Seed cells (3,000–5,000 cells/well) in 96-well clear plates.

Allow attachment (for adherent cells) for 12–18 hours.

Treatment:

Treat cells with the 7-fluoroindole-3-glyoxylate scaffold and its derivatives (0.01 – 100

M).

Incubate for 72 hours.

Viability Readout (MTT):

Add MTT solution (final 0.5 mg/mL). Incubate 4 hours.

Solubilize formazan crystals with DMSO.

Read Absorbance at 570 nm.

Phenotypic Validation (Microscopy):

Critical Step: For compounds showing IC

< 1

M, perform immunofluorescence staining for

-tubulin and DAPI.

Look for: Condensed chromatin (mitotic arrest) and diffuse/disrupted microtubule networks

(characteristic of colchicine-site binders).

Data Interpretation Table
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Compound State Assay Expected Outcome Interpretation

Free Acid (Scaffold) HIV Entry (TZM-bl)

Inactive / Weak (IC

>10

M)

Baseline control;

confirms amide bond

is essential for gp120

binding.

Free Acid (Scaffold) Cytotoxicity (HeLa) Moderate/Weak

Potential off-target

effects or weak tubulin

interaction.

Amide Derivative HIV Entry (TZM-bl)
Potent (IC

<100 nM)

Successful mimic of

BMS-378806 class.

Amide Derivative Cytotoxicity (HeLa)
Potent (IC

<50 nM)

Successful mimic of

Indibulin class

(Tubulin inhibition).

Safety & Handling
Stability: Indole-3-glyoxylic acids are susceptible to decarboxylation under high heat or

extreme acidic conditions. Store at -20°C.

Light Sensitivity: Indoles are light-sensitive. Perform assays in low-light conditions to prevent

photo-oxidation.

Solubility: Dissolve in 100% DMSO. Avoid aqueous buffers for stock storage.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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